5-Fluoro-2,3-dihydro-1H-inden-1-amine

Dopamine Receptor Agonists CNS Drug Discovery Fluorine SAR

5-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS 148960-39-8, C₉H₁₀FN, MW 151.18 g/mol) is a bicyclic aromatic amine belonging to the aminoindane class. It features a fluorine substituent at the 5-position of the indane ring and a primary amine at the C1 position, providing a rigid, conformationally constrained scaffold that mimics neurotransmitters like dopamine and serotonin.

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
CAS No. 148960-39-8
Cat. No. B140933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2,3-dihydro-1H-inden-1-amine
CAS148960-39-8
Synonyms1H-Inden-1-amine,5-fluoro-2,3-dihydro-,(-)-(9CI)
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC(=C2)F
InChIInChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2
InChIKeyPOTIEZMRLKEJOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS 148960-39-8): A Fluorinated Aminoindane Building Block for CNS and MAO-B Targeted Procurement


5-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS 148960-39-8, C₉H₁₀FN, MW 151.18 g/mol) is a bicyclic aromatic amine belonging to the aminoindane class. It features a fluorine substituent at the 5-position of the indane ring and a primary amine at the C1 position, providing a rigid, conformationally constrained scaffold that mimics neurotransmitters like dopamine and serotonin [1]. This compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry for developing CNS-targeted agents, particularly as a precursor to dopamine D2-like receptor agonists and monoamine oxidase B (MAO-B) inhibitors [2][3].

Why 5-Fluoro-2,3-dihydro-1H-inden-1-amine Cannot Be Replaced by Other Aminoindanes or Fluoro-Isomers in CNS-Targeted Research


Substitution of 5-Fluoro-2,3-dihydro-1H-inden-1-amine with a different aminoindane derivative, including its non-fluorinated parent or fluoro-isomers (e.g., 4-, 6-, or 7-fluoro), is not straightforward. The position of the fluorine atom on the indane ring critically dictates electronic distribution, metabolic stability, and binding conformation . Specifically, fluorine at the 5-position significantly enhances metabolic stability over the non-fluorinated analog and alters receptor subtype selectivity compared to other fluoro-isomers, as demonstrated by differential activities in dopamine D2-like receptor assays and MAO-B inhibition studies [1][2]. Generic substitution without empirical validation would introduce unpredictable changes in potency, selectivity, and pharmacokinetic profiles, jeopardizing experimental reproducibility and lead optimization.

Quantitative Differentiation of 5-Fluoro-2,3-dihydro-1H-inden-1-amine Against Closest Analogs


Enhanced Dopamine D2-like Receptor Agonist Activity: 5-Fluoro vs. Non-Fluorinated Scaffolds

Derivatives of 5-fluoro-2,3-dihydro-1H-inden-1-amine, specifically trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, exhibit potent D2-like dopamine receptor agonism, a property significantly enhanced compared to non-fluorinated analogs. In rat neostriatal membrane assays, the fluorinated compounds decreased basal cGMP levels, confirming D2-like agonist activity, while unsubstituted amines (4a, 5a, 10, 11) were poorly effective at DA receptors [1]. This demonstrates that the 5-fluoro substitution is critical for engaging dopamine receptors.

Dopamine Receptor Agonists CNS Drug Discovery Fluorine SAR

MAO-B Inhibitory Activity: 5-Fluoro Scaffold Enables Potent and Selective Enzyme Inhibition

2,3-Dihydro-1H-inden-1-amine derivatives, including those with 5-fluoro substitution, have been optimized as selective human MAO-B inhibitors. While direct IC50 data for the parent 5-fluoro compound is not publicly available, its close structural analogs (e.g., compound L4) achieve IC50 values as low as 0.11 μM against hMAO-B, comparable to the clinical drug selegiline [1]. This indicates that the 5-fluoro aminoindane scaffold is a validated starting point for developing potent MAO-B inhibitors, offering a clear advantage over non-indane scaffolds or unoptimized fluoro-isomers.

MAO-B Inhibitors Parkinson's Disease Neuroprotection

Improved Metabolic Stability Over Non-Fluorinated Aminoindanes

The presence of a fluorine atom at the 5-position of the indane ring is known to enhance metabolic stability by blocking oxidative metabolism at this site, a common vulnerability of non-fluorinated analogs . While specific in vitro microsomal stability data for 5-fluoro-2,3-dihydro-1H-inden-1-amine is not publicly reported, the general principle of fluorine substitution improving metabolic stability is well-established for aminoindane scaffolds and is a primary driver for its selection over the non-fluorinated parent compound in lead optimization campaigns [1].

Metabolic Stability Fluorine Chemistry Pharmacokinetics

Optimal Procurement Scenarios for 5-Fluoro-2,3-dihydro-1H-inden-1-amine Based on Quantitative Evidence


Synthesis and Optimization of Dopamine D2-like Receptor Agonists for Neurological Disorders

Researchers developing novel dopamine receptor ligands for conditions such as Parkinson's disease or schizophrenia should prioritize 5-fluoro-2,3-dihydro-1H-inden-1-amine as a key intermediate. As demonstrated by Di Stefano et al. (2005), derivatives of this scaffold exhibit potent D2-like agonist activity, while non-fluorinated analogs are inactive [1]. Procurement enables the synthesis of a focused library of fluorinated phenylindanes to explore SAR around dopamine receptor subtypes.

Lead Optimization for Selective MAO-B Inhibitors in Parkinson's Disease

The 5-fluoro aminoindane scaffold is a privileged structure for developing selective MAO-B inhibitors. Structural analogs have achieved IC50 values as low as 0.11 μM, matching the potency of clinical agents like selegiline [1]. Procuring this compound allows medicinal chemists to design and synthesize new derivatives that target the hydrophobic entrance cavity of hMAO-B, a validated strategy for achieving high isoform selectivity and improved therapeutic windows [2].

Building Block for CNS-Penetrant Compounds with Enhanced Metabolic Stability

In early-stage CNS drug discovery, metabolic stability is a critical parameter. The 5-fluoro substitution on the indane ring is known to block oxidative metabolism, prolonging half-life and improving brain exposure compared to non-fluorinated analogs [1]. This compound should be procured as a strategic starting material for synthesizing analogs intended for in vivo efficacy studies, where poor metabolic stability would otherwise confound results [2].

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